![molecular formula C14H11N3O4S B2464461 N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide CAS No. 477498-01-4](/img/structure/B2464461.png)
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a synthetic compound that has been widely used in scientific research. FNC is a nitrofuran derivative that has been synthesized and studied for its potential as a therapeutic agent for various diseases.
Scientific Research Applications
- Role of the Compound : N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide serves as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmentally benign nature contribute to its success in this context .
- Application : The compound can be used to prepare ligands. For instance, the ligand 4′-(N-(2-cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine has been synthesized using this compound. Such ligands play a crucial role in constructing functionalized materials .
Suzuki–Miyaura Coupling
Ligand Synthesis
Dye-Sensitized Solar Cells (DSSCs)
Mechanism of Action
Target of Action
It’s known that 5-nitrofuran derivatives can dramatically inhibit the growth of various strains of candida albicans , suggesting that this compound may target essential proteins or enzymes in these organisms.
Mode of Action
It’s suggested that 5-nitrofuran derivatives can destroy the morphology of fungi, facilitate the formation of reactive oxygen species, and ultimately inhibit the proliferation of the fungi . This suggests that N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide may interact with its targets in a similar manner, leading to structural changes and increased oxidative stress that inhibit fungal growth.
Biochemical Pathways
The generation of reactive oxygen species suggests that it may impact oxidative stress pathways and related cellular processes .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly in drug-resistant strains of Candida albicans . This is achieved through structural damage to the fungi and the induction of oxidative stress, which inhibits their proliferation .
properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQFQYLSLDPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide |
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